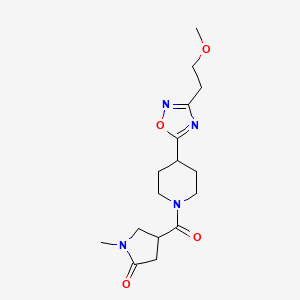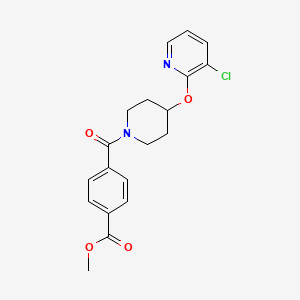
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-carbonyl)-1-methylpyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic organic compound. Its structure is characterized by the presence of a piperidine ring substituted with an oxadiazole moiety, making it notable for its complexity and potential versatility in various applications, particularly within the realm of medicinal chemistry and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has a broad range of scientific research applications:
Chemistry
Used as a building block in synthetic organic chemistry for the development of new molecules and materials.
Biology
Serves as a potential ligand in biochemical assays for receptor binding studies.
Medicine
Investigated for its pharmacological properties, potentially acting as a drug candidate for treating certain conditions due to its bioactive conformation.
Industry
Utilized in the formulation of advanced materials, potentially contributing to polymer science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multi-step procedures:
Initial Formation
Starting with the preparation of the oxadiazole ring by cyclizing appropriate precursors under dehydrating conditions.
Using agents like thionyl chloride or phosphorus pentachloride to facilitate the ring closure.
Piperidine Functionalization
Introduction of the piperidine moiety through a nucleophilic substitution reaction.
Utilizing amines and appropriate protecting groups to ensure selectivity and yield.
Final Assembly
Coupling the oxadiazole and piperidine units via carbamate formation.
Reaction conditions might include the use of coupling reagents like carbonyldiimidazole (CDI) under mild temperatures.
Industrial Production Methods
In an industrial context, the production of this compound would require scale-up methodologies, maintaining rigorous control over reaction conditions, purity, and yield:
Reactor Optimization
Using continuous flow reactors to ensure consistent product quality.
Scaling up the reaction from bench-scale to industrial scale while maintaining safety protocols.
Purification
Implementing chromatographic techniques or crystallization methods to achieve high purity levels necessary for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one undergoes various reactions:
Oxidation
Possible oxidation of the methoxyethyl group using oxidizing agents like potassium permanganate.
Reduction
Reductive amination of the piperidine ring, potentially employing sodium borohydride in the presence of a suitable amine.
Substitution
Electrophilic substitution on the oxadiazole ring, allowing further functionalization.
Common Reagents and Conditions
Oxidants: : Potassium permanganate, hydrogen peroxide.
Reductants: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Alkyl halides, acyl chlorides.
Wirkmechanismus
The precise mechanism by which 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects is dependent on its biological or chemical target:
Molecular Targets
Binds to specific enzymes or receptors, modulating their activity.
Pathways
Can influence signal transduction pathways, impacting cellular responses and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with other structurally similar compounds highlights its unique features:
Similar Compounds
Other oxadiazole derivatives.
Piperidine-based pharmacophores.
4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one stands out due to its tailored functional groups, which enhance its specificity and efficacy in targeted applications.
Hopefully, this deep dive gives you a clear picture of this fascinating compound
Eigenschaften
IUPAC Name |
4-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-19-10-12(9-14(19)21)16(22)20-6-3-11(4-7-20)15-17-13(18-24-15)5-8-23-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVOLYIALDODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)


![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2457508.png)

![3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2457510.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2457511.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2457515.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2457516.png)


